molecular formula C10H9NO4 B584334 (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione CAS No. 3415-08-5

(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione

Cat. No.: B584334
CAS No.: 3415-08-5
M. Wt: 207.185
InChI Key: HOEAPYNDVBABMC-QMMMGPOBSA-N
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Description

(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of a hydroxybenzyl group in the structure suggests potential interactions with biological targets, making it an interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an amino acid derivative with a benzyl halide, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidine ring can be reduced to form a more saturated compound.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a benzaldehyde derivative, while reduction of the oxazolidine ring may produce a more saturated oxazolidinone.

Scientific Research Applications

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzyl group may form hydrogen bonds or other interactions with active sites, modulating the activity of the target. The oxazolidine ring may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity.

Comparison with Similar Compounds

(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione can be compared with other oxazolidine-2,5-diones and related compounds:

    Similar Compounds: (S)-4-Benzyl-oxazolidine-2,5-dione, (S)-4-(4-Methoxybenzyl)oxazolidine-2,5-dione.

    Uniqueness: The presence of the hydroxybenzyl group distinguishes it from other compounds, potentially enhancing its biological activity and specificity.

Properties

IUPAC Name

(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)5-8-9(13)15-10(14)11-8/h1-4,8,12H,5H2,(H,11,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEAPYNDVBABMC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)OC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H]2C(=O)OC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707416
Record name (4S)-4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3415-08-5
Record name L-Tyrosine N-carboxyanhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3415-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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